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molecular formula C5H10O B1601074 2-Pentanone-1,1,1,3,3-d5 CAS No. 24313-49-3

2-Pentanone-1,1,1,3,3-d5

Cat. No. B1601074
M. Wt: 91.16 g/mol
InChI Key: XNLICIUVMPYHGG-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09441185B2

Procedure details

2-Pentanone, 2,2-dimethyl-propane-1,3-diol, and a catalytic amount of p-toluenesulfonic acid (PTSA) were refluxed in toluene to provide a crude product. Distillation provided the product 2,5,5-trimethyl-2-propyl-[1,3]dioxane.
Name
2-Pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:6])[CH2:3][CH2:4][CH3:5].[CH3:7][C:8]([CH3:13])([CH2:11]O)[CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH2:3][CH2:4][CH3:5])[O:10][CH2:9][C:8]([CH3:13])([CH3:11])[CH2:7][O:6]1

Inputs

Step One
Name
2-Pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a crude product
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)(C)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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